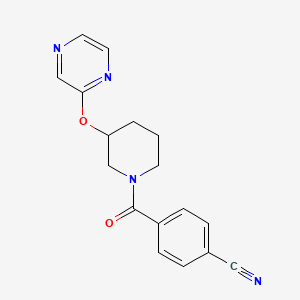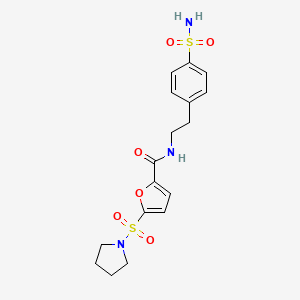
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, also known as PSC-833, is a synthetic molecule that belongs to the class of sulfonyl-containing compounds. PSC-833 has been extensively studied for its potential application in cancer treatment, particularly in the area of multidrug resistance (MDR). MDR is a phenomenon where cancer cells become resistant to chemotherapy drugs, leading to treatment failure. PSC-833 has been shown to reverse MDR and enhance the efficacy of chemotherapy drugs.
Mécanisme D'action
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide works by inhibiting the activity of P-gp, a membrane protein that pumps chemotherapy drugs out of cancer cells. P-gp is overexpressed in MDR cancer cells, leading to drug resistance. By inhibiting P-gp, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide enhances the efficacy of chemotherapy drugs and overcomes MDR. 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide binds to the ATP-binding site on P-gp, preventing the hydrolysis of ATP, which is required for the pumping activity of P-gp. This leads to the accumulation of chemotherapy drugs inside cancer cells, resulting in cell death.
Biochemical and Physiological Effects:
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting P-gp, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been shown to inhibit the activity of other transport proteins, such as multidrug resistance-associated protein (MRP) and breast cancer resistance protein (BCRP). 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has also been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines. In terms of physiological effects, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been shown to enhance the efficacy of chemotherapy drugs in animal models of cancer, leading to increased survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide is its ability to reverse MDR and enhance the efficacy of chemotherapy drugs. This makes it a promising candidate for cancer treatment. However, there are also some limitations to using 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide in lab experiments. One limitation is that it can be toxic at high concentrations, which can limit its use in vivo. Another limitation is that 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide can interact with other drugs, leading to potential drug-drug interactions. Additionally, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide can be difficult to synthesize and purify, which can limit its availability for lab experiments.
Orientations Futures
There are a number of future directions for research on 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide. One direction is to study its potential application in combination with other chemotherapy drugs, to further enhance their efficacy. Another direction is to study its potential application in other diseases, such as Alzheimer's disease, where drug resistance is also a major obstacle. Additionally, there is a need for further research on the toxicity and pharmacokinetics of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, to better understand its potential use in vivo. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide, to increase its availability for lab experiments and potential clinical use.
Méthodes De Synthèse
The synthesis of 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide involves the reaction of 5-(pyrrolidin-1-ylsulfonyl)furan-2-carboxylic acid with 4-aminobenzenesulfonamide and 4-bromophenethylamine. The reaction proceeds in two steps, with the first step involving the formation of an intermediate, followed by the addition of 4-bromophenethylamine. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide has been studied extensively for its potential application in cancer treatment. In particular, it has been shown to reverse MDR, a major obstacle in the successful treatment of cancer. 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide works by inhibiting the activity of P-glycoprotein (P-gp), a membrane protein that pumps chemotherapy drugs out of cancer cells, leading to drug resistance. By inhibiting P-gp, 5-(pyrrolidin-1-ylsulfonyl)-N-(4-sulfamoylphenethyl)furan-2-carboxamide enhances the efficacy of chemotherapy drugs and overcomes MDR.
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c18-27(22,23)14-5-3-13(4-6-14)9-10-19-17(21)15-7-8-16(26-15)28(24,25)20-11-1-2-12-20/h3-8H,1-2,9-12H2,(H,19,21)(H2,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVPTCHHYKZTEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-styryl-4,5-dihydro-1H-pyrazole](/img/structure/B2899515.png)
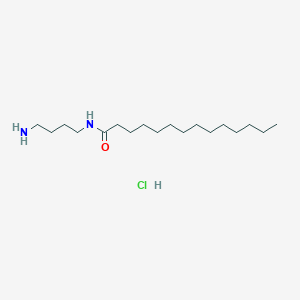

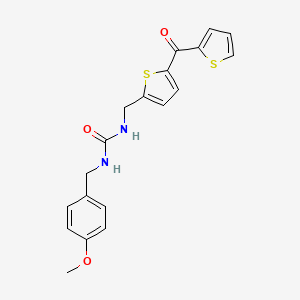

![tert-butyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B2899524.png)

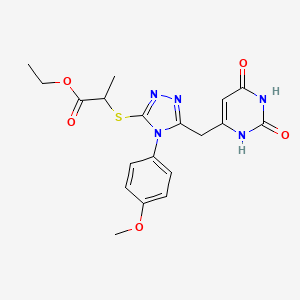
![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
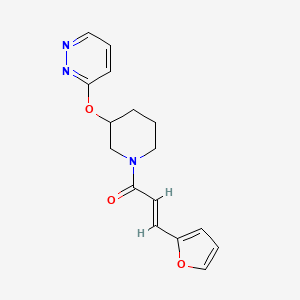

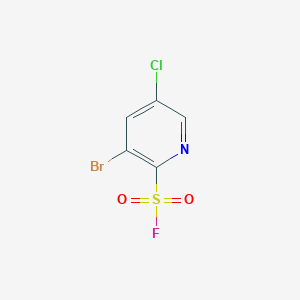
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)
